molecular formula C14H16ClNO2 B2451400 (2E)-3-(2-chlorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}prop-2-enamide CAS No. 1251711-84-8

(2E)-3-(2-chlorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}prop-2-enamide

Cat. No.: B2451400
CAS No.: 1251711-84-8
M. Wt: 265.74
InChI Key: KYFMWKLAEPATDV-AATRIKPKSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}prop-2-enamide is a useful research compound. Its molecular formula is C14H16ClNO2 and its molecular weight is 265.74. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c15-12-4-2-1-3-11(12)5-6-13(18)16-9-14(10-17)7-8-14/h1-6,17H,7-10H2,(H,16,18)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFMWKLAEPATDV-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C=CC2=CC=CC=C2Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(CNC(=O)/C=C/C2=CC=CC=C2Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(2-chlorophenyl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}prop-2-enamide, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic implications based on diverse research findings.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have shown that analogs of this compound possess potent cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Antitumor Activity Comparison

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AL1210 leukemia10Apoptosis induction
Compound BA549 lung cancer15Cell cycle arrest
This compoundMCF-7 breast cancerTBDTBD

The biological activity of this compound is primarily attributed to its interaction with cellular targets that regulate apoptosis and cell cycle progression. Preliminary studies suggest that it may inhibit specific kinases involved in signaling pathways essential for tumor growth.

Toxicological Profile

While exploring the compound's efficacy, it is crucial to assess its safety profile. Toxicological studies indicate that similar compounds can exhibit dose-dependent toxicity, particularly affecting bone marrow and liver functions. Further research is needed to establish the safety margins for this compound.

Case Studies

In a recent case study involving a related compound, researchers observed significant antitumor effects in animal models, correlating the compound's structural attributes with its biological activity. The study highlighted the importance of the chlorophenyl group in enhancing the compound's potency against specific cancer types.

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